2-Chloro-3-methyl-5-(methylthio)pyridine
Overview
Description
2-Chloro-3-methyl-5-(methylthio)pyridine is an organic compound with the molecular formula C7H8ClNS It is a pyridine derivative characterized by the presence of a chlorine atom, a methyl group, and a methylthio group attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-methyl-5-(methylthio)pyridine typically involves the chlorination of 3-methyl-5-(methylthio)pyridine. This process can be carried out using thionyl chloride or phosphorus pentachloride as chlorinating agents under controlled conditions. The reaction is usually performed in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the production process .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-methyl-5-(methylthio)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new derivatives.
Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced to remove the chlorine atom or to modify the methylthio group.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane.
Reduction: Lithium aluminum hydride or sodium borohydride in ether or tetrahydrofuran.
Major Products Formed
Substitution: Various substituted pyridine derivatives.
Oxidation: Sulfoxides and sulfones.
Reduction: Dechlorinated or demethylated products.
Scientific Research Applications
2-Chloro-3-methyl-5-(methylthio)pyridine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-3-methyl-5-(methylthio)pyridine involves its interaction with specific molecular targets. The chlorine and methylthio groups play a crucial role in its reactivity and binding affinity to these targets. The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other functional groups, leading to the formation of new derivatives with potential biological activities.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-(chloromethyl)pyridine: Another chlorinated pyridine derivative used in the synthesis of pharmaceuticals and agrochemicals.
2-Chloro-5-(trifluoromethyl)pyridine: Known for its high chemical stability and used as a reagent in organic synthesis.
2-Chloro-3,5-dimethylpyridine: A structurally similar compound with different substituents, used in various chemical reactions.
Uniqueness
2-Chloro-3-methyl-5-(methylthio)pyridine is unique due to the presence of both a chlorine atom and a methylthio group on the pyridine ring. This combination of functional groups imparts distinct chemical properties, making it a valuable compound for various synthetic and research applications .
Properties
IUPAC Name |
2-chloro-3-methyl-5-methylsulfanylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNS/c1-5-3-6(10-2)4-9-7(5)8/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMKFRHMIDLVVRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1Cl)SC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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